![molecular formula C20H21N5 B2359005 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline CAS No. 2380080-87-3](/img/structure/B2359005.png)
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a cyclopropylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently build complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline derivatives .
Scientific Research Applications
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperaquine: A compound with a similar quinoline core, used as an antimalarial agent.
4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: Another compound with a quinoline core, studied for its potential pharmacological activities.
Uniqueness
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylpyridazine moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-2-4-18-16(3-1)19(9-10-21-18)24-11-13-25(14-12-24)20-8-7-17(22-23-20)15-5-6-15/h1-4,7-10,15H,5-6,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVFFVTKDCCNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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